molecular formula C8H8N4O B15174406 1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide

1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide

Cat. No.: B15174406
M. Wt: 176.18 g/mol
InChI Key: FUBQFYUKROMDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide ( 944123-43-7) is a heteroaromatic building block with the molecular formula C8H7ClN4O and a molecular weight of 210.62 g/mol . This compound features a fused pyrrolopyridine core, a structure recognized in medicinal chemistry as a privileged scaffold for designing potent enzyme inhibitors. Researchers value this carbohydrazide derivative as a key synthetic intermediate for constructing more complex molecules, particularly in anticancer drug discovery. The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors . Recent research has demonstrated that derivatives based on this core structure can act as potent, low molecular-weight inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are promising targets in cancer therapy . Some analogues have shown IC50 values in the nanomolar range against FGFR1, 2, and 3, and have proven effective in inhibiting cancer cell proliferation and inducing apoptosis in vitro . Furthermore, the core structure is also being investigated in other therapeutic contexts, including the development of inhibitors for other targets like CDK8 and Salt Inducible Kinase 2 (SIK2) . This reagent is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the material safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide

InChI

InChI=1S/C8H8N4O/c9-12-8(13)6-3-5-1-2-10-7(5)11-4-6/h1-4H,9H2,(H,10,11)(H,12,13)

InChI Key

FUBQFYUKROMDDL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C=C21)C(=O)NN

Origin of Product

United States

Esterification Followed by Hydrazinolysis:

This is the most common and widely reported pathway for the synthesis of carbohydrazides. nih.gov

Step 1: Esterification. The carboxylic acid is converted into a simple alkyl ester, typically a methyl or ethyl ester. This is often achieved through Fischer esterification, where the acid is refluxed in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). osti.gov

Step 2: Hydrazinolysis. The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent. researchgate.netosti.gov The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group (-OR) to form the stable carbohydrazide (B1668358). This reaction is frequently referred to as hydrazinolysis. researchgate.net

A continuous flow process has also been developed for the synthesis of acid hydrazides from carboxylic acids, which involves an initial esterification step followed by reaction with hydrazine hydrate. osti.gov

Acyl Chloride Formation Followed by Reaction with Hydrazine:

An alternative pathway involves the conversion of the carboxylic acid to a highly reactive acyl chloride.

Step 1: Acyl Chloride Formation. The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride. youtube.com

Step 2: Reaction with Hydrazine (B178648). The acyl chloride is then carefully reacted with hydrazine at low temperatures. Due to the high reactivity of the acyl chloride, this reaction is typically fast and efficient, yielding the desired carbohydrazide (B1668358).

The table below outlines the key steps and reagents for these conversion pathways.

Pathway Step Precursor Key Reagents Product of Step
Via Ester Intermediate 1. Esterification1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidAlcohol (e.g., CH₃OH, C₂H₅OH), Acid catalyst (e.g., H₂SO₄)Methyl/Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
2. HydrazinolysisMethyl/Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylateHydrazine hydrate (B1144303) (N₂H₄·H₂O)1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide
Via Acyl Chloride Intermediate 1. Acyl Chloride Formation1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidThionyl chloride (SOCl₂) or Oxalyl chloride1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chloride
2. Hydrazine Reaction1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chlorideHydrazine (N₂H₄)This compound

Synthesis and Derivatization of 1h Pyrrolo 2,3 B Pyridine 5 Carbohydrazide

Direct Synthetic Routes to 1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide

The primary and most direct method for the synthesis of this compound involves the conversion of a carboxylic acid ester derivative. This transformation is a classical and efficient approach for introducing the hydrazide functionality onto the pyrrolopyridine scaffold.

The formation of the carbohydrazide (B1668358) is typically achieved through the hydrazinolysis of a corresponding alkyl ester, most commonly the ethyl or methyl ester. This reaction is a form of nucleophilic acyl substitution where hydrazine (B178648) hydrate (B1144303) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alcohol group.

The standard procedure involves reacting the starting ester, such as ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, with an excess of hydrazine hydrate. mdpi.com The reaction is commonly carried out in a protic solvent like ethanol (B145695) and heated under reflux to ensure completion. mdpi.comresearchgate.net The desired this compound product often precipitates from the reaction mixture upon cooling and can be isolated in high yield and purity through simple filtration.

Table 1: Typical Reactants and Conditions for Amidation

Reactant 1 Reactant 2 Solvent Condition Product

While the hydrazinolysis of esters remains the most prevalent and straightforward method for synthesizing this compound, the exploration of novel synthetic methodologies is an ongoing area of chemical research. Alternative strategies could potentially involve the direct conversion of the corresponding carboxylic acid using peptide coupling reagents followed by reaction with hydrazine, or through more complex multi-step sequences starting from other functional groups on the pyridine (B92270) ring. However, for this specific scaffold, the classic amidation of an ester is the most widely documented and efficient route.

Functionalization and Derivatization at the Carbohydrazide Moiety

The carbohydrazide group (-CONHNH₂) of this compound is a rich site for chemical modification. The presence of two nucleophilic nitrogen atoms and a carbonyl group allows for a variety of transformations, including the formation of Schiff bases and the construction of new heterocyclic rings through cyclocondensation reactions.

One of the most common derivatizations of carbohydrazides is the formation of hydrazones, a class of Schiff bases. This reaction involves the condensation of the terminal primary amine (-NH₂) of the hydrazide with the carbonyl group of an aldehyde or a ketone. mdpi.com

The synthesis is typically performed by reacting this compound with a selected aldehyde in a suitable solvent, such as ethanol or acetic acid, often with catalytic amounts of acid. mdpi.comnih.gov The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a C=N double bond and the elimination of a water molecule. This method provides a straightforward way to append various substituted aryl or alkyl groups to the core molecule. idosi.org

Table 2: Examples of Aldehydes for Schiff Base Formation

Starting Hydrazide Aldehyde Reactant Resulting Functional Group
This compound Benzaldehyde N'-Benzylidene-1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide
This compound 4-Chlorobenzaldehyde N'-(4-Chlorobenzylidene)-1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide

The hydrazide moiety is a valuable precursor for synthesizing five-membered heterocyclic rings through cyclocondensation reactions. By reacting with bifunctional electrophiles, the -CONHNH₂ group can be incorporated into new ring systems such as pyrazoles, oxadiazoles (B1248032), and triazoles.

A well-established route to pyrazole (B372694) synthesis involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.com In this context, this compound can serve as the hydrazine component. The reaction with a β-diketone, such as acetylacetone (B45752) (2,4-pentanedione), typically proceeds by heating the reactants in a solvent like ethanol or acetic acid.

The mechanism involves initial condensation of the terminal -NH₂ group with one of the carbonyls, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. This results in the formation of a 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrrolo[2,3-b]pyridine derivative, effectively linking the pyrrolopyridine scaffold to a pyrazole moiety.

Table 3: Reactants for Pyrazole Formation via Cyclocondensation

Starting Hydrazide 1,3-Dicarbonyl Compound Resulting Heterocyclic Product
This compound Acetylacetone 1-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-1H-pyrrolo[2,3-b]pyridine-5-amine (or isomer)

Cyclocondensation Reactions Involving the Hydrazide Moiety

Generation of Pyrimidine (B1678525) Derivatives

The direct conversion of carbohydrazides to simple pyrimidine rings is not a conventional synthetic route, as pyrimidine synthesis typically involves the condensation of 1,3-dicarbonyl compounds with amidines, ureas, or thioureas. However, the carbohydrazide functional group is an essential precursor for the synthesis of fused heterocyclic systems that incorporate a pyrimidine ring, such as google.comtriazolo[1,5-a]pyrimidines.

In these multi-step syntheses, the carbohydrazide is first converted into a 3-amino-1,2,4-triazole. This intermediate, possessing a nucleophilic amino group and an adjacent ring nitrogen, can then undergo cyclocondensation with a β-ketoester like ethyl acetoacetate. This reaction proceeds via initial condensation of the exocyclic amino group with a ketone, followed by intramolecular cyclization and dehydration to yield the fused 5-methyl- google.comtriazolo[1,5-a]pyrimidine ring system. While specific examples starting directly from this compound to build a fused pyrimidine are not extensively detailed in surveyed literature, this general strategy represents a viable pathway for accessing such complex heterocyclic structures.

Other Heterocyclic Annulations

The carbohydrazide group of this compound is a versatile precursor for the annulation of various five-membered heterocyclic rings, including 1,2,4-triazoles and 1,3,4-oxadiazoles.

Synthesis of Fused google.comTriazoles:

A documented application of 1H-pyrrolo[2,1,3-b]pyridine-5-carbohydrazide is its conversion to a fused triazole system. The reaction with triethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid, leads to the formation of a google.comtriazolo[4,3-a]pyridin-3-yl derivative. google.com In this process, the hydrazide undergoes cyclocondensation, where both nitrogen atoms of the hydrazide moiety are incorporated into the new triazole ring.

Table 1. Synthesis of Fused google.comTriazole Derivative
Starting MaterialReagentsConditionsProduct
This compoundTriethyl orthoformate, p-toluenesulfonic acid monohydrate1-methyl-2-pyrrolidone, 120°C5-( google.comTriazolo[4,3-a]pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Synthesis of 1,3,4-Oxadiazole Derivatives:

Carbohydrazides are common precursors for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Several general methods can be applied to this compound:

Reaction with Carboxylic Acids/Acyl Chlorides: Condensation with a carboxylic acid followed by cyclodehydration using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid yields an N-acylhydrazide intermediate which then cyclizes to the oxadiazole. Alternatively, direct reaction with an acyl chloride forms the diacylhydrazine intermediate, which is then cyclized.

Reaction with Carbon Disulfide: In a basic medium such as ethanolic potassium hydroxide, the carbohydrazide reacts with carbon disulfide (CS₂) to form a dithiocarbazate salt. Upon acidic workup and heating, this intermediate cyclizes to yield a 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1,3,4-oxadiazole-2-thiol.

Chemo- and Regioselectivity in 5-Carbohydrazide Functionalization

The functionalization of the this compound moiety is governed by the differential nucleophilicity of its two nitrogen atoms. The hydrazide group possesses an amide nitrogen (-CO-NH-) and a terminal, primary amine nitrogen (-NH₂).

The terminal -NH₂ group is significantly more nucleophilic and less sterically hindered than the amide nitrogen. Consequently, electrophilic reagents react selectively at this position. This inherent chemo- and regioselectivity dictates the outcome of derivatization reactions:

Acylation and Sulfonylation: These reactions occur exclusively on the terminal nitrogen to produce N'-acyl or N'-sulfonyl derivatives.

Condensation Reactions: Aldehydes and ketones react with the terminal -NH₂ group to form hydrazones. This is often the first step in cyclization reactions, such as the synthesis of certain oxadiazoles from acylhydrazones.

Reaction with Isothiocyanates: Isothiocyanates (R-N=C=S) add to the terminal nitrogen to yield thiosemicarbazide (B42300) derivatives. These intermediates are crucial for the synthesis of substituted aminothiadiazoles or can be desulfurized to form amino-oxadiazoles.

The synthesis of the fused google.comtriazole ring, as described in section 3.2.2.3, is a clear example of this selectivity. The reaction mechanism involves the initial reaction at the more nucleophilic terminal nitrogen with the orthoformate, followed by intramolecular cyclization involving the second, less nucleophilic amide nitrogen to close the triazole ring. This predictable reactivity makes this compound a reliable building block for constructing more complex heterocyclic systems with defined regiochemistry.

Table 2. List of Mentioned Compounds
Compound Name
This compound
google.comTriazolo[1,5-a]pyrimidine
3-Amino-1,2,4-triazole
Ethyl acetoacetate
Triethyl orthoformate
p-Toluenesulfonic acid
google.comTriazolo[4,3-a]pyridin-3-yl
1,3,4-Oxadiazole
Phosphorus oxychloride
Carbon disulfide
5-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1,3,4-oxadiazole-2-thiol
Thiosemicarbazide

Advanced Structural Characterization Techniques for 1h Pyrrolo 2,3 B Pyridine 5 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region will be characterized by signals for the protons on the pyrrolopyridine core. The proton on the pyrrole (B145914) nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. The protons of the pyridine (B92270) and pyrrole rings will show characteristic coupling patterns. For instance, the protons on the pyridine ring may appear as doublets or singlets depending on their substitution pattern. The carbohydrazide (B1668358) functional group will contribute signals for the NH and NH₂ protons. These protons are exchangeable with deuterium (B1214612) and their signals will disappear upon addition of D₂O to the NMR solvent. The NH₂ protons typically appear as a broad singlet, while the NH proton will also be a singlet.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrrole-NH> 11.0br s-
Pyridine-H8.0 - 8.5d~2.0
Pyridine-H7.5 - 8.0d~2.0
Pyrrole-H7.0 - 7.5d~3.5
Pyrrole-H6.5 - 7.0d~3.5
Hydrazide-NH~9.5br s-
Hydrazide-NH₂~4.5br s-

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carbohydrazide group is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the aromatic pyrrolopyridine ring system will appear in the region of 100-150 ppm. The specific chemical shifts will be influenced by the nitrogen atoms within the heterocyclic system and the substitution pattern.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carbohydrazide)165.0
Aromatic C (Pyrrolopyridine)100.0 - 150.0

Note: This is a hypothetical representation. Actual chemical shifts can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons within the ring systems. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). These techniques are invaluable in unequivocally assigning the signals of complex derivatives and resolving any ambiguities from the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn confirms the molecular formula (C₈H₈N₄O). The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for such compounds may involve the loss of the hydrazide side chain or cleavage of the pyrrolopyridine ring system.

Table 3: Expected Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z (Hypothetical)
[M+H]⁺177.0771177.0775
[M+Na]⁺199.0590199.0593

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C bonds. The N-H stretching vibrations of the pyrrole and hydrazide groups would appear as broad bands in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbohydrazide is a strong and sharp absorption band typically found around 1650-1680 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the C=C and C=N stretching vibrations of the pyrrolopyridine ring will appear in the 1400-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-H (Pyrrole, Hydrazide)Stretching3100 - 3400
C-H (Aromatic)Stretching3000 - 3100
C=O (Carbohydrazide)Stretching1650 - 1680
C=C, C=N (Aromatic Rings)Stretching1400 - 1600

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This data is used to determine the empirical formula of the synthesized compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the proposed molecular formula, C₈H₈N₄O, providing fundamental confirmation of the compound's composition.

Table 5: Elemental Analysis Data for C₈H₈N₄O

ElementTheoretical (%)Found (%) (Hypothetical)
Carbon (C)54.5454.50
Hydrogen (H)4.584.62
Nitrogen (N)31.8031.75
Oxygen (O)9.089.13

By combining the data from these complementary analytical techniques, the precise chemical structure of this compound and its derivatives can be confidently established.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For this compound and its derivatives, this method provides invaluable insights into their molecular conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This information is crucial for understanding the structure-activity relationships of these compounds in various applications.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice diffracts the X-rays in a specific manner, which can be mathematically decoded to generate a three-dimensional electron density map of the molecule. From this map, the precise spatial arrangement of each atom can be determined.

In the context of chiral derivatives of this compound, X-ray crystallography is particularly powerful for determining the absolute stereochemistry of stereogenic centers. By analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, the absolute configuration (R or S) of a chiral molecule can be unequivocally assigned.

A single crystal X-ray analysis of 7-azaindole-3-carboxaldehyde revealed that it crystallizes in the monoclinic system with the space group P21/c. researchgate.net The detailed crystallographic data for this derivative are presented in the table below.

Crystallographic Data for 7-Azaindole-3-carboxaldehyde researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)3.83610 (13)
b (Å)18.0442 (6)
c (Å)9.9572 (4)
β (°)96.682 (3)
Volume (ų)684.55 (4)
Z4

This data provides the fundamental dimensions of the unit cell, which is the basic repeating unit of the crystal lattice. Such detailed structural elucidation is critical for computational modeling and understanding the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the solid state. The planarity of the 1H-pyrrolo[2,3-b]pyridine ring system, a key conformational feature, can also be precisely determined from these studies.

Computational and Theoretical Investigations of 1h Pyrrolo 2,3 B Pyridine 5 Carbohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic distribution, stability, and reactivity of molecules. For the 1H-pyrrolo[2,3-b]pyridine scaffold, these methods have been employed to elucidate its intrinsic electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Studies on derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have utilized DFT to determine optimal molecular geometries, electronic properties, and spectroscopic features. For instance, a DFT study on 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine successfully calculated its optimal molecular structure, which was found to be in good agreement with single-crystal X-ray diffraction data. tandfonline.com Such studies also investigate molecular electrostatic potentials (MEP), which map the charge distribution and are useful for identifying regions prone to electrophilic or nucleophilic attack. tandfonline.com

Furthermore, high-level quantum mechanical calculations, including time-dependent DFT (TDDFT) and complete active space self-consistent field (CASSCF) methods, have been applied to the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) to study complex processes like excited-state tautomerization. nih.govacs.org These calculations help in understanding the stability of different tautomeric forms and the energy barriers associated with their interconversion. acs.org

Molecular Orbital Analysis

Molecular orbital (MO) theory is fundamental to understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. wikipedia.org

In computational studies of 1H-pyrrolo[2,3-b]pyridine derivatives, analysis of the FMOs is a standard procedure. tandfonline.com For example, in a DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, the distribution and energies of the HOMO and LUMO were investigated to understand its physicochemical properties. tandfonline.com Generally, for aromatic systems like the 7-azaindole (B17877) core, the HOMO and LUMO are π-orbitals distributed across the bicyclic ring system, governing its reactivity in electrophilic and nucleophilic substitution reactions. wuxibiology.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands within the active site of a protein target. Numerous studies have employed molecular docking to rationalize the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives against various protein kinases, which are important targets in cancer therapy.

Docking studies have revealed that the 1H-pyrrolo[2,3-b]pyridine scaffold is an excellent "hinge-binder," a critical interaction for many kinase inhibitors. The nitrogen at position 7 and the pyrrole (B145914) N-H group typically form two crucial hydrogen bonds with the backbone carbonyl and N-H groups of amino acids in the hinge region of the kinase ATP-binding site. For example, docking of a derivative into the Fibroblast Growth Factor Receptor 1 (FGFR1) showed the scaffold forming hydrogen bonds with the backbone of E562 and A564 in the hinge region. nih.gov Similarly, a different derivative was shown to form two hydrogen bonds with Lys1110 and Met1160 in the active site of the c-Met kinase. nih.gov

These simulations are instrumental in understanding structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors by optimizing substitutions on the core scaffold to achieve additional favorable interactions, such as van der Waals forces, hydrophobic interactions, and π-π stacking. nih.gov

Table 1: Summary of Molecular Docking Studies on 1H-Pyrrolo[2,3-b]pyridine Derivatives
Protein TargetKey Interacting ResiduesType of InteractionReference
c-Met KinaseLys1110, Met1160Hydrogen Bonds nih.gov
FGFR1 KinaseE562, A564 (Hinge); F489; D641Hydrogen Bonds, π-π Stacking nih.gov
TNIK KinaseNot specifiedFavorable Interactions
PDE4BNot specifiedEnzyme Interaction nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This approach provides deeper insights into the stability of the binding pose and the persistence of key interactions.

For the 1H-pyrrolo[2,3-b]pyridine class of compounds, MD simulations have been used to validate docking results and assess the stability of the predicted ligand-protein complexes. In a study of a derivative targeting c-Met, MD simulations were performed on the most promising compound. nih.gov The results confirmed that the two hydrogen bonds identified in the docking study between the ligand and residues Lys1110 and Met1160 remained stable throughout the simulation period, reinforcing the proposed binding mode. nih.gov Analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms during the simulation is often used to confirm that the system has reached a stable equilibrium. mdpi.com

Structure-Property Relationship Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at building a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on series of 1H-pyrrolo[2,3-b]pyridine derivatives. In one study targeting the c-Met kinase, a QSAR model was developed using molecular fingerprints and other 2D and 3D descriptors to predict the cytotoxic activity of the compounds. nih.gov The resulting model showed strong statistical significance, with a correlation coefficient (R²) of 0.90 and a predictive R² of 0.91, indicating a robust and predictive model. nih.gov The study identified a specific fragment, PubchemFP759 (1-chloro-2-methylbenzene), as being highly effective for biological activity. nih.gov

In another example, a 3D-QSAR study was performed on a series of derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK). This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate 3D contour maps. These maps visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties of the molecule should be modified to enhance biological activity, thereby providing a clear roadmap for designing more potent inhibitors.

Table 2: Statistical Validation of QSAR Models for 1H-Pyrrolo[2,3-b]pyridine Derivatives
QSAR MethodProtein TargetQ² (Cross-validation)R² (Correlation)Reference
Fingerprint-basedc-Met0.91 (R²pred)0.90 nih.gov
CoMFA (3D-QSAR)TNIK0.650.86
CoMSIA (3D-QSAR)TNIK0.740.96

In Silico Mechanistic Pathway Elucidation for Chemical Reactions

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions, including synthetic pathways and other chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction coordinate and determine the most favorable mechanistic pathway.

While specific studies elucidating the synthetic pathway of 1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide are not widely reported, computational methods have been applied to understand fundamental reactions of the parent 7-azaindole scaffold. High-level theoretical studies have meticulously investigated the mechanism of excited-state proton transfer, a key photochemical reaction for this molecule. nih.govacs.org These studies used methods like CASSCF to calculate the reaction barriers for proton transfer, revealing that the process occurs via a concerted but asynchronous mechanism and that the barrier height is sensitive to solvent effects. nih.govacs.org Such detailed mechanistic insights are only accessible through computational approaches and are crucial for understanding the intrinsic reactivity and photophysical properties of the 1H-pyrrolo[2,3-b]pyridine core.

Structure Activity Relationship Sar Studies of 1h Pyrrolo 2,3 B Pyridine 5 Carbohydrazide Derivatives

Design Principles for Modifying the 1H-Pyrrolo[2,3-b]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine core serves as a fundamental anchor for interacting with biological targets, particularly the hinge region of kinases. nih.gov Design strategies for modifying this core are centered on optimizing these interactions and exploring other nearby pockets within the target's binding site.

Key design principles include:

Hinge Binding: The pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group of the 7-azaindole (B17877) scaffold are crucial for forming hydrogen bonds with the hinge region of many protein kinases, mimicking the adenine (B156593) portion of ATP. Modifications generally aim to preserve this interaction. nih.gov

Substitutions at the 5-position: This position is often solvent-exposed and provides a vector for introducing substituents that can interact with nearby amino acid residues or improve physicochemical properties. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, introducing a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core was explored to form a hydrogen bond with specific residues like G485, potentially enhancing activity. nih.gov

Modifications at the C2 and C4 positions: These positions are also common sites for substitution. In the development of inhibitors for colony-stimulating factor 1 receptor (CSF1R), synthetic strategies have focused on introducing aryl groups at C2 and various amines at C4 through cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov

Improving Ligand Efficiency: A core design principle is to achieve high potency with a low molecular weight. The 1H-pyrrolo[2,3-b]pyridine scaffold is considered to have a low molecular mass and high ligand efficiency, making it an attractive starting point for developing potent inhibitors. nih.govrsc.orgnih.gov Optimization strategies often focus on adding substituents that contribute significantly to binding affinity without excessively increasing molecular weight. nih.gov

The following table summarizes the SAR findings for modifications on the 1H-pyrrolo[2,3-b]pyridine core from a study on FGFR inhibitors.

CompoundR Group (at 5-position)R' Group (linked to C2)FGFR1 IC50 (nM)Ligand Efficiency (LE)
1 H3-methoxyphenyl19000.13
4h CF33,5-dimethoxyphenyl70.44

Data sourced from a study on FGFR inhibitors. nih.gov

As shown in the table, the introduction of a trifluoromethyl (CF3) group at the 5-position and altering the phenyl substituent at the C2-linked position led to a significant increase in inhibitory potency (from 1900 nM to 7 nM) and a more than threefold improvement in ligand efficiency. nih.gov This highlights the importance of strategic modifications around the core scaffold.

Impact of Substituents on the Carbohydrazide (B1668358) Moiety on Biological Activity

The carbohydrazide group (-CONHNH2) is a versatile functional group that can be readily modified to modulate the biological activity and pharmacokinetic profile of a compound. mdpi.com It acts as a linker and can participate in hydrogen bonding with target proteins. The terminal amine also serves as a synthetic handle for introducing a wide array of substituents.

Key findings on the impact of these substituents include:

Lipophilicity Modulation: Introducing lipophilic functionalities to the carbohydrazide moiety can enhance the biological activity of a drug. mdpi.com This is often attributed to improved diffusion through lipid-rich biological membranes, such as bacterial cell walls, leading to better target engagement. mdpi.com

Formation of Hydrazones: The terminal amine of the carbohydrazide can be condensed with various aldehydes and ketones to form hydrazones. This introduces diverse aryl or alkyl groups, which can explore different binding pockets of a target protein. In a study on imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives, converting the carbohydrazide to various aryl hydrazones led to compounds with significant cytotoxic potential. nih.gov For example, a derivative bearing a 4-bromophenyl group exhibited the highest activity against MCF-7 and HT-29 cancer cell lines. nih.gov

Bioisosteric Replacement: The hydrazide moiety can be cyclized to form various five-membered heterocycles like oxadiazoles (B1248032) or triazoles. mdpi.com These heterocycles can act as bioisosteres of the amide bond, offering improved metabolic stability and different geometries for interacting with the target.

The table below illustrates the effect of substituents on the carbohydrazide moiety in a series of imidazo[1,2-a]pyridine (B132010) derivatives, demonstrating the principle's applicability to related heterocyclic scaffolds.

CompoundMoietyR GroupCytotoxicity IC50 (µM) against MCF-7 cells
7a Aryl HydrazonePhenyl54.3
7d Aryl Hydrazone4-Bromophenyl22.6
7e Aryl Hydrazone4-Nitrophenyl35.8

Data sourced from a study on imidazopyridine carbohydrazide derivatives. nih.gov

The data indicates that the nature of the aryl substituent significantly impacts biological activity, with the electron-withdrawing bromo-substituent at the para position providing the best potency in this series. nih.gov

Scaffold Hopping Strategies and Their Implications

Scaffold hopping is a computational and medicinal chemistry strategy that involves replacing the central core of a molecule with a chemically different scaffold while preserving the essential pharmacophoric features required for biological activity. mdpi.com This technique is valuable for discovering novel chemical series, overcoming limitations of an existing scaffold (such as poor ADME properties or patentability issues), and exploring new intellectual property space.

The 1H-pyrrolo[2,3-b]pyridine scaffold is an excellent candidate for scaffold hopping due to its bioisosteric relationship with other important heterocycles. nih.gov

Bioisosteric Replacements: 7-azaindole is a well-known bioisostere of indole (B1671886), purine (B94841), and pyrrolopyrimidines. nih.govmdpi.com This allows chemists to replace, for instance, a pyrrolo[2,3-d]pyrimidine core with a 1H-pyrrolo[2,3-b]pyridine core (or vice-versa) in a series of inhibitors with a high likelihood of retaining similar biological activity. mdpi.com

Expansion of Chemical Space: Scaffold hopping can lead to the discovery of entirely new classes of compounds. An extensive scaffold-hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate with an improved profile. dundee.ac.uk This process often involves replacing heteroatoms within the core rings; for example, replacing a nitrogen atom with an oxygen atom or altering the positions of nitrogen atoms within the bicyclic system. dundee.ac.uk

Improving Physicochemical and Pharmacokinetic Properties: A primary motivation for scaffold hopping is to improve properties like solubility and metabolic stability. For example, replacing a phenyl motif with a pyridyl ring can enhance metabolic stability.

In a study focused on developing CSF1R inhibitors, researchers used a molecular hybridization and scaffold hopping approach, merging structural features from the approved drug Pexidartinib (which contains a 1H-pyrrolo[2,3-b]pyridine core) with a pyrrolo[2,3-d]pyrimidine scaffold. mdpi.comresearchgate.net This strategy led to the identification of a potent inhibitor with low-nanomolar enzymatic activity and favorable ADME properties. mdpi.com

Rational Drug Design Approaches for Lead Optimization

Rational drug design utilizes the knowledge of a biological target's three-dimensional structure to design and optimize inhibitors. researchgate.net For derivatives of 1H-pyrrolo[2,3-b]pyridine, this approach has been instrumental in transforming initial hits into potent and selective lead compounds. nih.gov

Key rational design approaches include:

Structure-Based Drug Design (SBDD): This involves using X-ray crystallography or cryo-electron microscopy to determine the structure of a lead compound bound to its target protein. This information reveals key interactions and provides a roadmap for optimization. For example, the binding mode of a 1H-pyrrolo[2,3-b]pyridine derivative with FGFR1 revealed that the 3,5-dimethoxyphenyl group could more fully occupy a hydrophobic pocket, guiding the synthesis of more potent analogs. nih.gov

Molecular Docking: Computational docking studies are used to predict the binding mode and affinity of designed molecules before they are synthesized. This allows for the prioritization of compounds that are most likely to be active. Docking studies suggested that incorporating a dipyridine moiety from Pexidartinib onto a pyrrolopyrimidine scaffold would result in a favorable alignment within the CSF1R kinase domain. mdpi.com

Targeting Selectivity: Rational design can be employed to achieve selectivity between closely related protein targets. By targeting non-conserved amino acid residues between different kinase isoforms, it is possible to design inhibitors that are highly selective for the desired target, which can reduce off-target side effects. dlsu.edu.ph

Improving Ligand Efficiency: A central goal of lead optimization is to improve the binding affinity per atom. SBDD helps identify which modifications add the most to the binding energy. The optimization of a 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor led to a significant improvement in ligand efficiency from 0.13 to 0.44, indicating a much more efficient binding of the optimized compound. nih.gov

These computational and structural biology techniques accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, focusing efforts on molecules with the highest probability of success.

Mechanistic Investigations of 1h Pyrrolo 2,3 B Pyridine 5 Carbohydrazide Biological Activity

Cellular Pathway Modulation by 1H-Pyrrolo[2,3-b]pyridine Derivatives

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated the ability to interfere with fundamental cellular pathways that regulate cell growth, survival, and movement. These modulatory effects are central to their potential as therapeutic agents.

Cell Cycle Progression Analysis

Certain derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to influence cell cycle progression, a tightly regulated process that governs cell division. For instance, a novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22, was found to induce cell cycle arrest in the G2/M and S phases in colorectal cancer cells. researchgate.net This interruption of the cell cycle is a key mechanism for inhibiting the uncontrolled proliferation of cancer cells. The study indicated that this effect was mediated through the inhibition of cyclin-dependent kinase 8 (CDK8), which in turn led to the downregulation of the WNT/β-catenin signaling pathway. researchgate.net

Another study on different heterocyclic compounds with a pyrrolo[2,3-d]pyrimidine core, which is structurally related to 1H-pyrrolo[2,3-b]pyridine, also demonstrated effects on the cell cycle. mdpi.com Specifically, treatment with compound 5k led to an increase in the percentage of HepG2 cells in the G0-G1 phase and a decrease in the S and G2/M phases, indicating cell cycle arrest at the G0-G1 checkpoint. mdpi.com

Table 1: Effect of a 1H-pyrrolo[2,3-b]pyridine Derivative on Cell Cycle Distribution in Colorectal Cancer Cells

TreatmentCell Cycle PhasePercentage of Cells
ControlG2/MData not specified
Compound 22G2/MIncreased
ControlSData not specified
Compound 22SIncreased

Note: This table is based on findings for compound 22, a 1H-pyrrolo[2,3-b]pyridine derivative, which was shown to induce cell cycle arrest in G2/M and S phases. researchgate.net

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Several studies have highlighted the pro-apoptotic effects of 1H-pyrrolo[2,3-b]pyridine derivatives. For example, compound 4h, a potent fibroblast growth factor receptor (FGFR) inhibitor with a 1H-pyrrolo[2,3-b]pyridine core, was shown to induce apoptosis in breast cancer 4T1 cells. rsc.org

Further mechanistic insights come from studies on the related pyrrolo[2,3-d]pyrimidine scaffold. Compound 5k from this class was found to induce apoptosis in HepG2 cells by increasing the levels of the pro-apoptotic protein Bax and the executioner caspase-3, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com Specifically, treatment with compound 5k resulted in a 2.6-fold increase in Bax levels and a 6.9-fold increase in caspase-3 levels compared to the control. mdpi.com

Table 2: Modulation of Apoptotic Proteins by a Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k) in HepG2 Cells

Apoptotic ProteinEffect of Compound 5kFold Change vs. Control
BaxUpregulation2.6
Caspase-3Upregulation6.9
Bcl-2DownregulationData not specified

Note: This table is based on findings for compound 5k, a pyrrolo[2,3-d]pyrimidine derivative, which shares a similar core structure with the 1H-pyrrolo[2,3-b]pyridine series. mdpi.com

Inhibition of Cell Proliferation and Viability

A significant body of research has demonstrated the potent anti-proliferative activity of 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines. nih.gov A quantitative structure-activity relationship (QSAR) study of a series of 1H-pyrrolo[2,3-b]pyridine derivatives revealed that many of these compounds exhibited considerable cytotoxic activity, with IC50 values under 10 µM. nih.gov

In a study focused on FGFR inhibitors, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, effectively inhibited the proliferation of breast cancer 4T1 cells. rsc.org Similarly, immunomodulators targeting JAK3, based on a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, demonstrated potent inhibition of IL-2-stimulated T cell proliferation. nih.gov

Table 3: Cytotoxic Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundTarget/ClassCell LineIC50 (µM)
Various DerivativesCytotoxic AgentsVarious Cancer Cells< 10
Compound 4hFGFR Inhibitor4T1 (Breast Cancer)Data not specified
Compound 31JAK3 InhibitorIL-2 Stimulated T CellsData not specified

Note: This table summarizes the anti-proliferative effects of various 1H-pyrrolo[2,3-b]pyridine derivatives as reported in the literature. rsc.orgnih.govnih.gov

Modulation of Cellular Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Research has shown that 1H-pyrrolo[2,3-b]pyridine derivatives can interfere with these processes. The FGFR inhibitor, compound 4h, was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells. rsc.org This suggests that in addition to their anti-proliferative and pro-apoptotic effects, these compounds may also have the potential to suppress metastasis.

Enzymatic Inhibition Studies and Selectivity Profiling

The biological effects of 1H-pyrrolo[2,3-b]pyridine derivatives are often rooted in their ability to inhibit specific enzymes. Detailed enzymatic assays have been crucial in identifying the molecular targets of these compounds and understanding their selectivity.

Phosphodiesterase (PDE) Inhibition, including PDE4B

A notable area of investigation has been the inhibition of phosphodiesterases (PDEs) by 1H-pyrrolo[2,3-b]pyridine derivatives. nih.govresearcher.lifefigshare.com PDEs are a family of enzymes that regulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways. nih.gov

Specifically, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent inhibitors of phosphodiesterase 4B (PDE4B). nih.govresearcher.lifefigshare.comnih.gov PDE4B is predominantly expressed in inflammatory and immune cells and has been implicated in a range of conditions, including inflammatory diseases and certain cancers. nih.gov

One study reported the synthesis and structure-activity relationship (SAR) of these derivatives, identifying compound 11h as a PDE4B-preferring inhibitor. nih.gov This compound demonstrated significant inhibition of TNF-α release from macrophages, a key pro-inflammatory cytokine. nih.govresearcher.lifefigshare.com The IC50 values for PDE4B inhibition by various derivatives in this series ranged from 0.11 to 1.1 µM. nih.gov

Table 4: PDE4B Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Compound SeriesEnzyme TargetIC50 Range (µM)Cellular Effect
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B0.11 - 1.1Inhibition of TNF-α release

Note: This table presents the range of inhibitory concentrations for a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B. nih.govresearcher.lifefigshare.com

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose abnormal activation is linked to various cancers. nih.gov A series of derivatives were designed to target the FGFR kinase domain, leading to the identification of compounds with significant inhibitory activity against FGFR1, 2, and 3. rsc.org

One notable derivative, compound 4h, demonstrated pan-FGFR inhibitory activity. nih.gov Enzymatic assays revealed its potent inhibition against multiple members of the FGFR family. nih.govrsc.org

Table 1: FGFR Inhibition Profile of Compound 4h

Kinase Target IC₅₀ (nM)
FGFR1 7
FGFR2 9
FGFR3 25
FGFR4 712

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

FMS-like Tyrosine Kinase 3 (FLT3) is another critical target in oncology, especially for acute myeloid leukemia. While various kinase inhibitors have been investigated for FLT3 activity, and some multi-kinase inhibitors that act on Aurora kinases also show effects on FLT3, specific research detailing the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives against FLT3 was not prominently featured in the reviewed literature. acs.org

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a well-established target in cancer therapy. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to create inhibitors of c-Met. In one study, novel derivatives were designed and synthesized, leading to the identification of compound 9, which displayed strong inhibition of c-Met kinase in enzymatic assays. researchgate.net

Table 2: c-Met Inhibition Profile of Compound 9

Kinase Target IC₅₀ (nM)
c-Met 22.8

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Other Kinase Inhibition Profiles (e.g., Aurora B kinase, TRKs)

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows it to be adapted to target a wide range of other protein kinases.

Tropomyosin Receptor Kinases (TRKs): A derivative from a series of 1H-pyrrolo[2,3-b]pyridine-based compounds, III-1, was evaluated for its kinase selectivity. While designed as a CSF-1R inhibitor, it also exhibited strong inhibitory activity against TRKB and TRKC, indicating a multi-kinase inhibition profile. acs.org

Aurora B Kinase: Research specifically identifying 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Aurora B kinase is limited. Studies on Aurora kinase inhibitors have more frequently reported other heterocyclic systems, such as pyrazole-benzimidazoles, imidazo[4,5-b]pyridines, and pyrrole-indolin-2-ones. acs.orgnih.govacs.org

The 1H-pyrrolo[2,3-b]pyridine core has also been integrated into inhibitors for other kinases, including Janus kinase 3 (JAK3), Traf2- and Nck-interacting kinase (TNIK), Cyclin-dependent kinase 8 (CDK8), and Ataxia-Telangiectasia Mutated (ATM) kinase. nih.govacs.orgresearchgate.net

Topoisomerase Inhibition Studies

Topoisomerases are essential enzymes involved in managing DNA topology. While certain natural products containing a pyrrolopyridine ring system, such as Camptothecin (which is a different isomer), are well-known topoisomerase I inhibitors, dedicated studies on the topoisomerase inhibition activity of synthetic derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are not extensively documented in the available research. mdpi.com

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Investigations into the COX-inhibiting properties of pyrrolopyridine derivatives have been conducted. However, these studies have often focused on isomers other than the 1H-pyrrolo[2,3-b]pyridine scaffold, such as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. nih.gov While some molecular docking studies have explored the potential binding of pyrrolopyridine derivatives within the COX-2 active site, comprehensive enzymatic inhibition data for the 1H-pyrrolo[2,3-b]pyridine class is not widely available. researchgate.net

Protein-Ligand Interaction Analysis

Molecular modeling and docking studies have provided significant insight into how derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold bind to the active site of protein kinases. The core of the scaffold consistently acts as a hinge-binder, a critical interaction for kinase inhibition.

In the case of FGFR1, the 1H-pyrrolo[2,3-b]pyridine nucleus of compound 4h was shown to form two crucial hydrogen bonds with the kinase hinge region: one with the backbone carbonyl of glutamate (B1630785) (E562) and another with the NH group of alanine (B10760859) (A564). nih.gov This bidentate hydrogen bonding pattern is a hallmark of many effective kinase inhibitors.

Furthermore, substituents on the scaffold play a vital role in securing affinity and selectivity. For the FGFR1 inhibitor 4h, a 3,5-dimethoxyphenyl group was observed to engage in a π-π stacking interaction with a phenylalanine residue (F489). This group also occupies a hydrophobic pocket and forms additional hydrogen bonds with a distal aspartate residue (D641). nih.gov Similarly, in CSF-1R inhibitors, the pyrrolo[2,3-b]pyridine core forms key hydrogen bonds with cysteine (Cys666) and glutamate (Glu664) in the hinge region. acs.org These detailed interaction analyses are instrumental in the rational design and optimization of next-generation inhibitors based on this privileged scaffold.

Binding Site Analysis

The precise binding site of 1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide is a critical area of investigation for understanding its mechanism of action. While direct crystallographic studies of this specific compound may be limited, analysis of its structural analogs provides significant insights into its potential binding pockets and molecular targets. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of various kinases, suggesting that the ATP-binding site of these enzymes is a likely interaction locus.

For instance, studies on 1H-pyrrolo[2,3-b]pyridine derivatives as Janus kinase (JAK) inhibitors have shown that the core scaffold effectively mimics the purine (B94841) ring of ATP. researchgate.net This allows it to fit into the hydrophobic pocket of the kinase domain. The 1H-pyrrolo[2,3-b]pyridine ring has been described as a mimic for the pyrrolopyrimidine scaffold found in other known JAK inhibitors. researchgate.net Computational docking studies of these derivatives have been instrumental in elucidating the key interactions within the ATP-binding site that are crucial for their inhibitory activity. researchgate.net

Similarly, related pyrrolopyridine structures, such as 1H-pyrrolo[3,2-c]pyridine derivatives, have been investigated as inhibitors targeting the colchicine-binding site on tubulin. semanticscholar.org Molecular modeling of these compounds indicated that the 1H-pyrrolo[3,2-c]pyridine core could occupy the active site and form significant interactions with key amino acid residues. semanticscholar.org This suggests that the broader pyrrolopyridine scaffold possesses the versatility to bind to different protein targets, depending on the substitutions on the core ring system.

The following table summarizes the potential binding sites and interacting residues for compounds containing the 1H-pyrrolo[2,3-b]pyridine scaffold, based on studies of its derivatives.

Target ClassSpecific Target ExamplePotential Binding SiteKey Interacting Residues (from analogs)
KinasesJanus Kinase 3 (JAK3)ATP-binding site (hinge region)Not specified in detail
Cytoskeletal ProteinsTubulinColchicine-binding siteThra179, Asnb349

Role of Specific Interactions (e.g., hydrogen bonding, hydrophobic interactions)

The biological activity of this compound and its analogs is heavily dependent on the specific non-covalent interactions they form within their respective binding sites. These interactions, primarily hydrogen bonds and hydrophobic interactions, anchor the molecule in an optimal orientation to exert its inhibitory effect.

Hydrogen Bonding: The 1H-pyrrolo[2,3-b]pyridine core contains several hydrogen bond donors and acceptors, making it well-suited to form strong hydrogen bonds with the protein backbone of its target. guidechem.com In the context of kinase inhibition, hydrogen bond interactions with the hinge region of the ATP-binding site are a key determinant of inhibitory activity. researchgate.net For example, the nitrogen atoms within the pyrrolopyridine ring system can act as hydrogen bond acceptors, while the NH group of the pyrrole (B145914) ring can act as a hydrogen bond donor. The carbohydrazide (B1668358) moiety introduces additional hydrogen bond donor and acceptor sites, further enhancing the potential for strong interactions with the target protein. In studies of 1H-pyrrolo[3,2-c]pyridine derivatives targeting tubulin, hydrogen bonds were observed between the indole (B1671886) nitrogen and asparagine (Asnb349), and with a threonine residue (Thra179). semanticscholar.org

The table below details the types of interactions observed for analogous compounds, which are likely to be relevant for this compound.

Interaction TypeFunctional Group (Potential)Interacting Amino Acid Residues (from analogs)
Hydrogen BondingPyrrole NH, Pyridine (B92270) N, Carbohydrazide NH, NH2, C=OThreonine, Asparagine
Hydrophobic InteractionsPyrrolopyridine aromatic ringsAromatic and aliphatic residues in the binding pocket

Potential Therapeutic Applications and Future Research Directions

Anti-cancer Applications and Oncological Research Potential

The 1H-pyrrolo[2,3-b]pyridine core is a prominent feature in numerous compounds investigated for their anti-cancer properties. rsc.org These derivatives have been shown to target a range of kinases and signaling pathways implicated in tumor growth, proliferation, and survival. nih.govrsc.orgnih.govnih.gov

Research has demonstrated that derivatives of this scaffold can act as potent inhibitors of several key oncogenic kinases. For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in various tumors. nih.govresearchgate.net One such compound, 4h , exhibited significant inhibitory activity against FGFR1, 2, and 3, leading to the inhibition of breast cancer cell proliferation, induction of apoptosis, and suppression of migration and invasion. nih.gov

Another area of investigation involves the inhibition of Ribosomal S6 Protein Kinase 2 (RSK2), which is involved in cell growth and proliferation pathways. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives incorporating a phenyl sulfonamide group were synthesized and found to be potent RSK2 inhibitors, with one compound, B1 , showing strong anti-proliferative activity against MDA-MB-468 triple-negative breast cancer cells. nih.gov

Furthermore, derivatives have been developed as inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), Ataxia-Telangiectasia Mutated (ATM) kinase, and Fms-like tyrosine kinase 3 (FLT3), all of which are attractive targets in cancer therapy. nih.govdocumentsdelivered.comdntb.gov.ua For example, compound 25a was identified as a highly selective ATM inhibitor that demonstrated synergistic antitumor efficacy when combined with irinotecan (B1672180) in xenograft models. dntb.gov.ua Similarly, derivative CM5 showed significant inhibition of FLT3 and FLT3-ITD, leading to potent inhibition of acute myeloid leukemia (AML) cell lines. nih.gov

The potential of this scaffold extends to targeting Traf2- and NCK-interacting kinase (TNIK) in colorectal cancer and extracellular signal-regulated kinase 5 (Erk5) in lung cancer. nih.govnih.gov The diverse mechanisms of action and the variety of cancer types susceptible to these compounds underscore the significant oncological research potential of the 1H-pyrrolo[2,3-b]pyridine framework.

Table 1: Anti-cancer Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound/Derivative Series Target Cancer Model Key Findings
Compound 4h FGFR1, 2, 3 Breast Cancer (4T1 cells) Inhibited cell proliferation, induced apoptosis, inhibited migration and invasion. nih.gov
Compound B1 RSK2 Triple-Negative Breast Cancer (MDA-MB-468 cells) Strong anti-proliferative activity (IC50 = 0.13 μM). nih.gov
Compound 16h MELK (potential off-target mechanism) Lung (A549), Breast (MDA-MB-231, MCF-7) Potent anti-proliferative effects (IC50 = 0.109–0.245 μM), induced apoptosis, and suppressed migration. documentsdelivered.com
Compound 25a ATM Colon Cancer (HCT116, SW620 xenografts) Synergistic antitumor efficacy with irinotecan. dntb.gov.ua
Compound CM5 FLT3, FLT3-ITD Acute Myeloid Leukemia (MOLM-13, MV4-11 cells) Potent inhibition of AML cell lines (IC50 = 0.64–0.75 μM). nih.gov

Anti-inflammatory and Immunomodulatory Potentials

The 1H-pyrrolo[2,3-b]pyridine scaffold is also a promising platform for the development of agents targeting inflammatory and immune disorders. A key area of focus has been the inhibition of Janus kinases (JAKs), which are critical for regulating various inflammatory and immune responses.

Specifically, derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been investigated as potent and selective inhibitors of JAK3. researchgate.net Optimization of a lead compound led to the discovery of compound 31 , which exhibited potent JAK3 inhibitory activity. researchgate.net In cellular assays, this compound demonstrated a significant immunomodulating effect on IL-2-stimulated T cell proliferation. researchgate.net Furthermore, in a rat model of heterotopic cardiac transplant, compound 31 was shown to prolong graft survival, highlighting its potential in preventing organ transplant rejection. researchgate.net

The anti-inflammatory potential of this scaffold is further supported by the investigation of phosphodiesterase 4B (PDE4B) inhibitors. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were found to be potent PDE4B inhibitors, with compound 11h significantly inhibiting the release of the pro-inflammatory cytokine TNF-α from macrophages. These findings suggest a potential application for these compounds in treating central nervous system diseases with an inflammatory component.

Anticonvulsant and Central Nervous System (CNS) Activities

The 7-azaindole (B17877) nucleus has been explored for its potential effects on the central nervous system, including anticonvulsant properties. A study focused on the design and synthesis of a series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives revealed significant anticonvulsant activity in a pentylenetetrazole (PTZ)-induced epilepsy model. nih.govresearchgate.net

Specifically, compounds 4i , 4p , and 5k demonstrated noteworthy efficacy with ED50 values of 30.55 mg/kg, 19.72 mg/kg, and 25.46 mg/kg, respectively. nih.gov Importantly, these compounds exhibited low neurotoxicity, as indicated by their protective index values. nih.gov Structure-activity relationship studies suggested that the nitrogen atom at the 7-position of the azaindole ring and the double bond in the tetrahydropyridine (B1245486) moiety were crucial for their antiepileptic effects. nih.gov However, these compounds were not active in the maximal electroshock (MES) seizure model, suggesting a specific mechanism of action. nih.gov

Antimicrobial and Antiviral Considerations

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been identified as a valuable core for the development of novel antimicrobial and antiviral agents. pjps.pk A library of 585 compounds based on this core was evaluated for anti-HIV-1 activity, revealing several compounds with submicromolar potency and low toxicity. pjps.pk Some of these compounds were identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating the potential of this scaffold in developing new treatments for HIV-1. pjps.pk

Beyond its antiviral potential, derivatives of the broader pyrrolopyridine family have shown promising antimicrobial activity. For instance, novel derivatives of pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine have been synthesized and evaluated for their activity against various bacteria and fungi. One compound, ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate (12) , was found to be the most active against all tested bacteria.

Analgesic and Antipyretic Properties

Research into the pharmacological activities of 7-azaindole derivatives has also uncovered their potential as analgesic agents. nih.govpjps.pk A study evaluating synthesized derivatives for their analgesic activity using the tail immersion method found that some compounds exhibited significant effects at a dose of 50 mg/kg. pjps.pk One particular derivative, compound II , showed a highly significant analgesic effect that lasted for three hours and was greater than that of the reference drug, pethidine. pjps.pk

Further studies on novel 7-azaindole derivatives have also demonstrated significant analgesic effects in mice, with some compounds showing stronger activity than aspirin. researchgate.net These findings indicate that the 1H-pyrrolo[2,3-b]pyridine scaffold is a promising starting point for the development of new pain management therapies.

Multidrug Resistance (MDR) Modulation

While direct studies on 1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide for multidrug resistance (MDR) modulation are limited, research on related indole-based compounds suggests a potential role for this scaffold in overcoming drug resistance in cancer and infectious diseases. For example, monoterpene indole (B1671886) alkaloid azine derivatives have been shown to act as MDR reversal agents by inhibiting ABC transporters like P-gp and MRP1. This suggests that the broader indole and azaindole frameworks could be valuable in developing agents that resensitize resistant cells to existing therapies. Further investigation is warranted to explore whether derivatives of this compound can exhibit similar MDR-modulating properties.

Challenges and Opportunities in this compound Research

The extensive research into the 1H-pyrrolo[2,3-b]pyridine scaffold highlights both significant opportunities and notable challenges. The primary opportunity lies in the scaffold's versatility, which allows for the development of inhibitors for a wide array of therapeutic targets, including various kinases, enzymes, and receptors. nih.govnih.govnih.govresearchgate.net The carbohydrazide (B1668358) moiety at the 5-position offers a convenient handle for synthetic modifications, enabling the creation of large and diverse compound libraries for screening.

However, challenges remain in the development of these compounds into clinical candidates. A key challenge is achieving high selectivity for the desired target to minimize off-target effects and associated toxicities. For instance, while some kinase inhibitors show potent anti-cancer activity, they may inhibit multiple kinases, which can be a double-edged sword. documentsdelivered.com

Metabolic stability is another critical hurdle. Some 7-azaindole analogues have been shown to be susceptible to metabolism by enzymes such as aldehyde oxidase, which can limit their in vivo efficacy. nih.gov Therefore, medicinal chemistry efforts must focus on designing derivatives with improved pharmacokinetic profiles.

Furthermore, while many studies demonstrate promising in vitro activity, translating this to in vivo efficacy requires careful optimization of physicochemical properties to ensure good bioavailability and distribution to the target tissues. Despite these challenges, the consistent discovery of potent biological activity across multiple therapeutic areas confirms that this compound and its derivatives represent a highly promising area for future drug discovery and development.

Future Directions in Synthetic Methodology and Derivatization

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, serves as a versatile template in medicinal chemistry. Future research into the synthetic methodology and derivatization of this compound and its analogs is poised to expand their therapeutic potential. Advances in synthetic chemistry, particularly in metal-catalyzed cross-coupling and C-H bond functionalization, offer elegant and efficient techniques for modifying the 7-azaindole core. rsc.org These methods facilitate the creation of novel derivatives with tailored properties, which has been a continuing area of active research. rsc.org

One promising direction is the exploration of diverse linkers to connect the 1H-pyrrolo[2,3-b]pyridine core to various substituents. Research has already demonstrated the successful use of single-atom linkers, such as methylene, sulfur, sulfoxide, or cyclopropyl (B3062369) groups, in the design of c-Met kinase inhibitors. nih.govresearchgate.net The development of these synthetic methods may provide a valuable reference for constructing a new generation of 7-azaindole derivatives. nih.gov Future work could expand this repertoire to include a wider array of linking moieties, enabling finer control over the spatial arrangement and flexibility of the final compounds.

Structure-based drug design will continue to be a cornerstone of derivatization strategy. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, introducing a group capable of forming a hydrogen bond at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was identified as a crucial factor for improving activity. nih.gov This highlights the importance of computational modeling and X-ray crystallography in identifying key interactions within the biological target's binding site. Future synthetic efforts will likely focus on creating derivatives that optimize these interactions, for example, by altering substituents on attached phenyl rings to more fully occupy hydrophobic pockets and form additional hydrogen bonds. nih.gov

Emerging Biological Targets and Unexplored Therapeutic Areas

While derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of well-established targets like JAKs, FGFRs, and c-Met, the therapeutic potential of this chemical class is far from exhausted. nih.govnih.govrsc.org The inherent versatility of the 7-azaindole framework makes it a privileged scaffold for targeting a wide array of proteins implicated in various diseases, opening up numerous avenues for future research.

One emerging and promising target is Traf2 and Nck-interacting kinase (TNIK), which is implicated in colorectal cancer. Recent in silico studies have proposed new 1H-pyrrolo[2,3-b]pyridine derivatives with strong potential as TNIK inhibitors, suggesting a clear path for the development of novel anticancer agents. Another area of interest is the inhibition of human neutrophil elastase (HNE), an enzyme involved in inflammatory processes. The 1H-pyrrolo[2,3-b]pyridine core has been identified as a new scaffold for HNE inhibitors, warranting further investigation and optimization. researchgate.net

The broader family of 7-azaindole derivatives has shown activity against a range of other kinases, suggesting that this compound analogs could also be effective. These potential targets include:

DYRK kinases (DYRK1B, DYRK2): Implicated in the progression of cancers like glioblastoma. nih.gov

Mixed Lineage Kinase 3 (MLK3) and Leucine-Rich Repeat Kinase 2 (LRRK2): Associated with HIV-1 associated neurocognitive disorders. nih.gov

Cyclin-Dependent Kinases (CDK2, CDK9): Inhibition of these has shown anti-tumor activity in models of triple-negative breast cancer. nih.gov

Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase: A target for cancers with specific DNA repair deficiencies. nih.gov

Beyond cancer and inflammation, the 7-azaindole structure is found in compounds targeting a variety of disorders. For example, Rho Kinase (ROCK) inhibitors containing this scaffold are being explored for hypertension and glaucoma, while antagonists of the CRTh2 receptor are being developed for allergic diseases like asthma. nih.gov These examples underscore the vast, unexplored therapeutic areas for which derivatives of this compound could be developed. The table below summarizes key biological targets that have been successfully inhibited by derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, highlighting the potential for future drug discovery efforts.

Biological TargetTherapeutic AreaKey Findings / PotentialReference
Janus Kinase 3 (JAK3)Immunomodulation, Transplant RejectionDerivatives show potent JAK3 inhibition and prolong graft survival in preclinical models. nih.gov
c-MetOncologyNovel derivatives display strong c-Met kinase inhibition with IC50 values in the nanomolar range. nih.gov
Fibroblast Growth Factor Receptors (FGFRs)OncologyCompounds exhibit potent inhibitory activity against FGFR1, 2, and 3, and induce apoptosis in cancer cells. nih.govrsc.org
Traf2 and Nck-interacting kinase (TNIK)Oncology (Colorectal Cancer)In silico models suggest high inhibitory activity, presenting a promising therapeutic target.
Human Neutrophil Elastase (HNE)Inflammatory DiseasesThe 1H-pyrrolo[2,3-b]pyridine structure serves as a novel scaffold for HNE inhibitors. researchgate.net
Other Kinases (DYRK, MLK3, LRRK2, CDK, ATR)Oncology, NeuroinflammationThe broader 7-azaindole class has produced inhibitors for these targets, indicating high potential for new derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing 1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide and optimizing reaction yields?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of substituted pyridine precursors followed by hydrazide functionalization. For example, bromination at the C5 position (as seen in related derivatives) can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) . Microwave-assisted synthesis (e.g., using trifluoroacetic acid as a catalyst in methanol/water mixtures) improves reaction efficiency and reduces side products . Yield optimization requires careful stoichiometric balancing of reagents (e.g., 1:1 molar ratio of precursor to hydrazine derivatives) and purification via column chromatography .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C chemical shifts to confirm substituent positions (e.g., C5-carbohydrazide protons at δ 10–12 ppm) .
  • IR : Identify characteristic peaks (e.g., N-H stretch at 3200–3400 cm1^{-1}, C=O at 1650–1720 cm1^{-1}) .
  • X-ray crystallography : Resolve bond angles and torsion angles to confirm the fused pyrrolo-pyridine core .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., JAK3 or FGFR1 kinase assays using ADP-Glo™ kits) to evaluate IC50_{50} values . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or A549), with dose-response curves to identify EC50_{50} . Include positive controls (e.g., ruxolitinib for JAK3) to validate assay sensitivity .

Advanced Research Questions

Q. How do substituent modifications at the C4 and C5 positions affect target selectivity (e.g., JAK3 vs. FGFR1)?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:

  • C4 cyclohexylamino groups enhance JAK3 affinity by occupying hydrophobic pockets near the ATP-binding site .
  • C5 carbamoyl or trifluoromethyl groups improve FGFR1 inhibition by forming hydrogen bonds with Gly485 and Asp641 .
  • Use competitive binding assays with 31P^{31}P-NMR or surface plasmon resonance (SPR) to quantify binding kinetics .

Q. What computational tools are recommended for predicting binding modes and optimizing derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with JAK3 (PDB: 4LVC) or FGFR1 (PDB: 3RHX) . WaterMap analysis identifies high-energy water molecules displaced upon ligand binding, guiding substituent design to improve binding entropy . Validate predictions with free-energy perturbation (FEP) calculations .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values for JAK3) may arise from assay conditions (e.g., ATP concentrations, cell lines). Standardize protocols using:

  • Uniform ATP concentrations (e.g., 1 mM for kinase assays) .
  • Isozyme profiling (e.g., Eurofins KinaseProfiler™) to confirm selectivity .
  • Meta-analysis of published data to identify trends in substituent effects .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Methodological Answer : Industrial-scale production faces issues like low yields in cyclization steps and purification bottlenecks . Mitigation strategies:

  • Flow chemistry for continuous bromination/hydrazide coupling to improve reproducibility .
  • Crystallization-directed purification using ethanol/water mixtures to isolate high-purity product .

Q. What safety and toxicity considerations are critical for handling this compound?

  • Methodological Answer : Limited toxicity data (e.g., no reproductive toxicity reported) . Implement:

  • Ames tests to assess mutagenicity.
  • In vivo acute toxicity studies (rodent models) to determine LD50_{50}, with strict adherence to CEUA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.